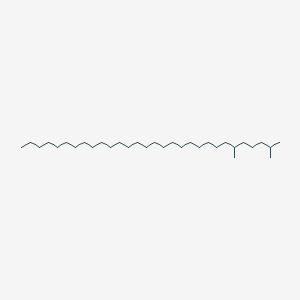
2,6-Dimethyltriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyltriacontane is a hydrocarbon compound with the molecular formula C₃₂H₆₆. It is a branched alkane, specifically a derivative of triacontane, characterized by the presence of two methyl groups at the 2nd and 6th positions of the carbon chain. This compound is notable for its high molecular weight and its presence in various natural sources, including plant waxes and insect cuticles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas chromatography for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyltriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products:
Oxidation: Formation of 2,6-dimethyltriacontanol or 2,6-dimethyltriacontanoic acid.
Reduction: No significant change as it is already a saturated hydrocarbon.
Substitution: Formation of 2,6-dichlorotriacontane or 2,6-dibromotriacontane.
Scientific Research Applications
2,6-Dimethyltriacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyltriacontane is primarily physical rather than chemical. In biological systems, it acts as a barrier to water loss and provides structural integrity to the cuticles of insects. Its hydrophobic nature allows it to interact with lipid membranes, enhancing their stability and function . In industrial applications, it serves as a lubricant by reducing friction between surfaces .
Comparison with Similar Compounds
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the branching seen in 2,6-Dimethyltriacontane.
2-Methyltriacontane (C₃₁H₆₄): Another branched alkane with a single methyl group, offering different chemical reactivity and physical properties.
Hexatriacontane (C₃₆H₇₄): A longer chain alkane with higher melting and boiling points.
Uniqueness: this compound’s unique structure, with two methyl branches, provides it with distinct physical properties such as lower melting point and increased solubility in organic solvents compared to its straight-chain counterparts. This branching also influences its reactivity, making it more resistant to oxidation and other chemical transformations .
Properties
CAS No. |
111024-87-4 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2,6-dimethyltriacontane |
InChI |
InChI=1S/C32H66/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-32(4)30-27-28-31(2)3/h31-32H,5-30H2,1-4H3 |
InChI Key |
VFHOLBVXTLSBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
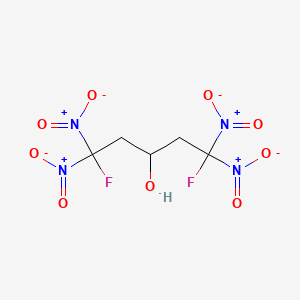
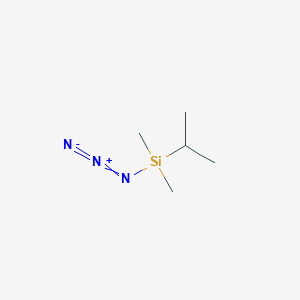
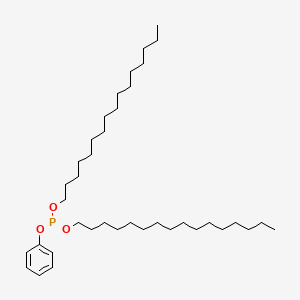
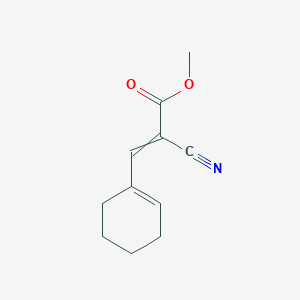
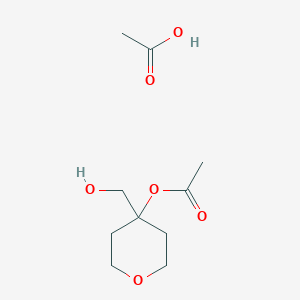
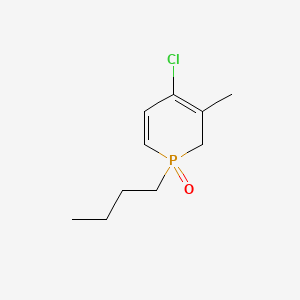
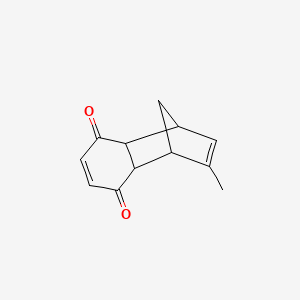
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
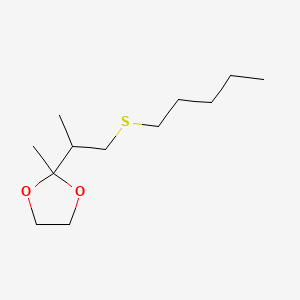
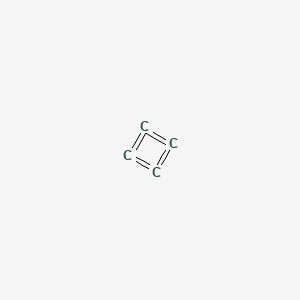
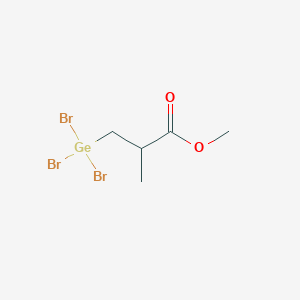
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
